Lercanidipine-d3 hydrochloride is a deuterated form of Lercanidipine, a third-generation dihydropyridine calcium channel blocker. The compound is primarily utilized for its antihypertensive properties and offers a long-lasting effect on blood pressure regulation. Lercanidipine-d3 is characterized by its lipophilicity and reno-protective effects, making it suitable for managing hypertension in patients with various cardiovascular risk profiles .
Lercanidipine-d3 hydrochloride is classified as a calcium channel blocker, specifically belonging to the dihydropyridine class. Its chemical structure incorporates deuterium atoms, which are isotopes of hydrogen, enhancing its pharmacokinetic properties. The compound's CAS number is 1189954-18-4, and it has a molecular formula of C36H39ClD3N3O6 .
The synthesis of Lercanidipine-d3 hydrochloride involves several key steps:
These steps ensure that the resulting compound retains its pharmacological efficacy while benefiting from the isotopic labeling provided by deuterium.
Lercanidipine-d3 hydrochloride features a complex molecular structure characterized by:
The structural representation includes a dihydropyridine ring system, which is crucial for its function as a calcium channel blocker .
Lercanidipine-d3 hydrochloride can undergo various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution .
Lercanidipine-d3 functions primarily as a calcium channel blocker. Its mechanism of action involves:
Pharmacokinetically, Lercanidipine-d3 exhibits approximately 10% bioavailability due to the first-pass effect during hepatic metabolism.
The compound is noted for its lipophilic nature, contributing to its efficacy in penetrating cellular membranes and exerting its pharmacological effects .
Lercanidipine-d3 hydrochloride is primarily used in scientific research related to cardiovascular pharmacology. Its applications include:
Deuterium (²H) incorporation at the N-methyl position follows deliberate synthetic routes to preserve pharmacological activity while altering metabolic pathways. The deuterated methylamine precursor undergoes nucleophilic displacement with the chloropropyl intermediate derived from 3,3-diphenylpropan-1-ol, forming the isotopically labeled side chain [10]. Subsequent Hantzsch-type dihydropyridine ring condensation integrates the deuterated side chain with the esterified dicarbonyl components and 3-nitrobenzaldehyde [8] [10].
The kinetic isotope effect (KIE) confers metabolic advantages by strengthening C-²H bonds, impeding cytochrome P450 3A4 (CYP3A4)-mediated N-demethylation—the dominant clearance route for non-deuterated lercanidipine [2] [8]. In vitro hepatic microsome studies confirm a 2.8-fold extended half-life compared to the protiated drug, attributable to reduced deuterium-hydrogen exchange during oxidative metabolism [8]. This stability is critical for trace quantification in pharmacokinetic studies, where deuterated analogues minimize co-elution interference while mirroring extraction efficiency [2].
Table 1: Impact of Deuterium Substitution on Metabolic Stability
Parameter | Lercanidipine | Lercanidipine-d3 | Change |
---|---|---|---|
Metabolic Half-life (Human Liver Microsomes) | 42 ± 5 min | 118 ± 9 min | +181% |
Primary Metabolic Pathway | CYP3A4 N-demethylation | Attenuated N-demethylation | Resistance via KIE |
Plasma Stability (24h, -80°C) | 94% | >98% | Enhanced |
Lercanidipine-d3 retains the chiral center at C4 of the dihydropyridine ring, necessitating enantioselective synthesis to investigate potential pharmacokinetic stereodivergence. Racemic resolution employs chiral stationary phases (CSPs) like amylose tris(3,5-dimethylphenylcarbamate), isolating (R)- and (S)-lercanidipine-d3 hydrochlorides with >99.5% enantiomeric excess (ee) [10]. The isolated enantiomers exhibit distinct crystallographic packing confirmed via single-crystal X-ray diffraction (SC-XRD), with (R)-enantiomers forming more stable solvates in polar solvents [10].
Synthetic impurities like N-methyl-3,3-diphenylpropylamine-d3 (CAS: 1189967-22-3) require stringent control during chiral synthesis, as residual achiral intermediates can depress ee values below 98%—a threshold for bioanalytical utility [10]. Enantioselective UPLC methods with quinine-derived CSPs achieve baseline separation (Rs > 2.5), enabling precise quantification of stereochemical impurities at ≤0.1% levels .
Table 2: Characteristics of Resolved Lercanidipine-d3 Enantiomers
Parameter | (R)-Lercanidipine-d3 HCl | (S)-Lercanidipine-d3 HCl | Analytical Method |
---|---|---|---|
CAS Number | 1217724-52-1 | 1217740-02-7 | - |
Chiral Purity | ≥99.6% ee | ≥99.4% ee | Chiral SFC-MS |
Specific Rotation (α)25D | +48.2° (c=1, MeOH) | -47.9° (c=1, MeOH) | Polarimetry |
Major Impurity | (S)-enantiomer ≤0.15% | (R)-enantiomer ≤0.18% | Chiral UPLC |
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.:
CAS No.: 637-23-0
CAS No.: 731002-50-9